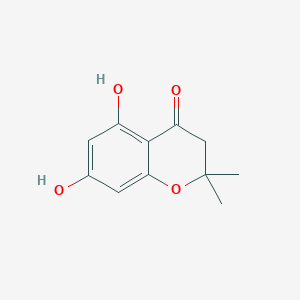
5,7-ジヒドロキシ-2,2-ジメチルクロマン-4-オン
概要
説明
5,7-Dihydroxy-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a member of the chromanone family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two hydroxyl groups at positions 5 and 7, and two methyl groups at position 2 on the chroman-4-one skeleton .
科学的研究の応用
5,7-Dihydroxy-2,2-dimethylchroman-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Chromanone analogs, which include this compound, have been associated with a wide range of biological activities .
Mode of Action
Chromanone analogs have been shown to interact with various targets, leading to diverse biological activities . For instance, in-silico experimentation revealed the anti-dengue activity of a similar compound, which showed interactions with Asp 75 and Asn 152 .
Biochemical Pathways
Chromanone analogs have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Chromanone analogs have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
生化学分析
Biochemical Properties
5,7-Dihydroxy-2,2-dimethylchroman-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells. Additionally, 5,7-Dihydroxy-2,2-dimethylchroman-4-one can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 5,7-Dihydroxy-2,2-dimethylchroman-4-one on cells are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress. Furthermore, 5,7-Dihydroxy-2,2-dimethylchroman-4-one has been shown to inhibit the NF-κB pathway, reducing inflammation and promoting cell survival .
Molecular Mechanism
At the molecular level, 5,7-Dihydroxy-2,2-dimethylchroman-4-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as transcription factors and enzymes, altering their activity. For instance, it can inhibit the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), reducing the production of inflammatory mediators. Additionally, 5,7-Dihydroxy-2,2-dimethylchroman-4-one can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dihydroxy-2,2-dimethylchroman-4-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that 5,7-Dihydroxy-2,2-dimethylchroman-4-one can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of 5,7-Dihydroxy-2,2-dimethylchroman-4-one vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including liver damage and impaired cellular function. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .
Metabolic Pathways
5,7-Dihydroxy-2,2-dimethylchroman-4-one is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further conjugated and excreted from the body. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, affecting the levels of metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, 5,7-Dihydroxy-2,2-dimethylchroman-4-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Additionally, 5,7-Dihydroxy-2,2-dimethylchroman-4-one can be transported across cellular membranes through passive diffusion and active transport mechanisms .
Subcellular Localization
The subcellular localization of 5,7-Dihydroxy-2,2-dimethylchroman-4-one plays a crucial role in its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it can localize to the mitochondria, where it enhances the organelle’s antioxidant capacity and protects against oxidative damage. Additionally, 5,7-Dihydroxy-2,2-dimethylchroman-4-one can be found in the nucleus, where it modulates gene expression by interacting with transcription factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one typically involves the reaction of 2,4,6-trihydroxyacetophenone with isopentenyl bromide in the presence of anhydrous potassium carbonate (K2CO3) as a base . The reaction proceeds through a Claisen-Schmidt condensation followed by an acid-catalyzed rearrangement to yield the desired product . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and heating under reflux .
Industrial Production Methods
the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
化学反応の分析
Types of Reactions
5,7-Dihydroxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
類似化合物との比較
Similar Compounds
Chroman-4-one: Lacks the hydroxyl and methyl groups present in 5,7-Dihydroxy-2,2-dimethylchroman-4-one.
Eriodictyol: A flavonoid with hydroxyl groups at different positions, exhibiting distinct biological properties.
Uniqueness
5,7-Dihydroxy-2,2-dimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other chromanone derivatives .
特性
IUPAC Name |
5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4,12-13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWGYKRUMPKNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356306 | |
| Record name | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-09-0 | |
| Record name | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

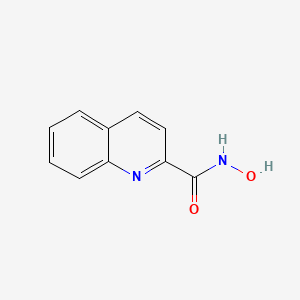
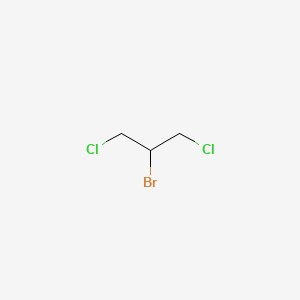
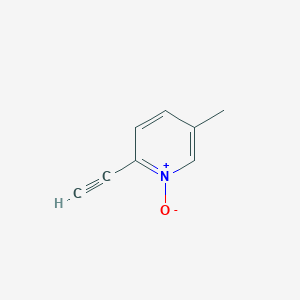

![4-Amino-6-chloro-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1620226.png)
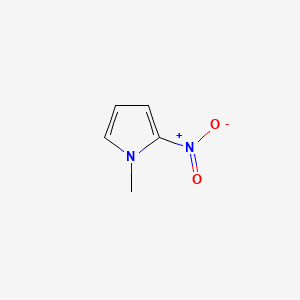
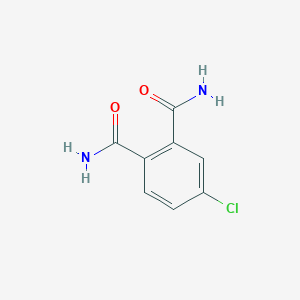

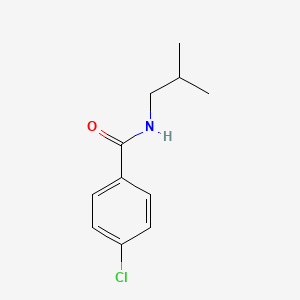
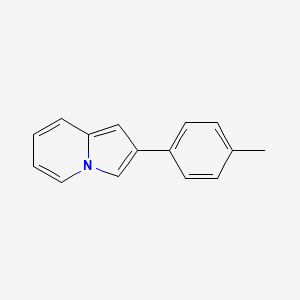

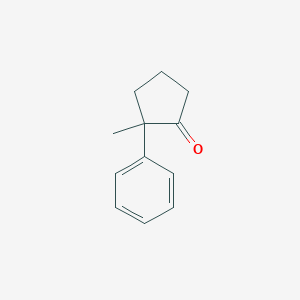
![2-Chloro-4-[(3-chloro-4-isocyanato-phenyl)methyl]-1-isocyanato-benzene](/img/structure/B1620243.png)
